molecular formula C10H18N2O B2980531 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine CAS No. 1384428-00-5

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine

Cat. No.: B2980531
CAS No.: 1384428-00-5
M. Wt: 182.267
InChI Key: QKXUJCFQMFMUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine (CAS 1384428-00-5) is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . It is supplied with high purity and is characterized by its unique structure that incorporates a cyclopropanecarbonyl group and a methyl-substituted piperidine amine. The SMILES notation for this compound is CC1C(N)CCN(C(C2CC2)=O)C1 . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of novel molecules with potential biological activity. As a building block, it is used by researchers in the design of compounds for preclinical studies. The cyclopropane and piperidine motifs are common pharmacophores found in active pharmaceutical ingredients, and this amine provides a versatile handle for further chemical modification. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

(4-amino-3-methylpiperidin-1-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-7-6-12(5-4-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXUJCFQMFMUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine typically involves the reaction of cyclopropanecarbonyl chloride with 3-methylpiperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of cyclopropanecarboxylic acid derivatives.

    Reduction: Formation of cyclopropylmethylamine derivatives.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Piperidine Ring

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine
  • Structural Difference : Ethyl group at the 3-position instead of methyl.
  • Impact: Increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce solubility.
1-(Cyclopropylcarbonyl)piperidin-3-amine
  • Structural Difference : Amine group at the 3-position instead of 3.
  • Impact : Positional isomerism changes the spatial arrangement of the amine, affecting hydrogen-bonding patterns and interactions with enzymes or receptors. This could lead to divergent pharmacological profiles .

Variations in the Carbonyl Group

1-Cyclobutanecarbonylpiperidin-4-amine
  • Structural Difference : Cyclobutane ring replaces cyclopropane in the carbonyl group.
  • However, the increased size may reduce conformational flexibility and alter binding kinetics in target proteins .
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine
  • Structural Difference : Pyridine ring replaces cyclopropane, with a chlorine substituent.
  • This modification could improve binding to aromatic residues in enzymes but reduce metabolic stability due to increased susceptibility to oxidation .

Functional Group Modifications

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
  • Structural Difference : Ketone at the 4-position (instead of amine) and methoxyphenyl substituents.
  • Impact: The ketone group eliminates hydrogen-bond donor capacity, reducing interactions with polar targets. Methoxyphenyl groups enhance lipophilicity and may confer antioxidant properties, but could also increase off-target effects .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structural Difference : Pyrazole core replaces piperidine.
  • Impact: The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bond acceptor capacity.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Advantages
1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine C₁₀H₁₆N₂O 180.25 Cyclopropane strain, 4-amine Enhanced target specificity, moderate solubility
1-Cyclobutanecarbonylpiperidin-4-amine C₁₀H₁₈N₂O 182.26 Larger cyclobutane ring Improved stability, reduced strain
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine C₁₁H₁₄ClN₃O 239.71 Aromatic pyridine, chlorine substituent Strong π-π interactions, higher polarity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₅N₅ 217.27 Pyrazole core, dual nitrogen atoms Kinase inhibition potential

Biological Activity

1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O. Its structure features a cyclopropanecarbonyl group attached to a piperidine ring, which is crucial for its reactivity and interaction with biological targets. The carbonyl group is known for participating in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis and a potential therapeutic agent.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Pharmacological Potential : Preliminary studies suggest that this compound may modulate various biological pathways, indicating its potential as a drug candidate. However, specific mechanisms of action and efficacy require further investigation.
  • Interaction with Biological Targets : Interaction studies have focused on its binding affinity to various receptors and enzymes. Understanding these interactions is essential for assessing its pharmacological properties and therapeutic uses.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit certain enzymatic activities, suggesting its role in potential therapeutic applications.
  • Comparative Studies : Comparative analysis with structurally similar compounds has highlighted the unique properties of this compound, particularly in terms of binding affinity and selectivity towards specific targets .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, emphasizing the importance of optimizing reaction conditions for enhanced yield and purity. Common synthetic routes include:

  • Nucleophilic Addition Reactions : Utilizing the carbonyl group for nucleophilic attacks by amines or other nucleophiles.
  • Acylation Reactions : The piperidine moiety can undergo acylation, further modifying the compound's reactivity and biological activity.

Comparative Analysis

A comparison with similar compounds reveals the unique structural features and potential applications of this compound:

Compound NameMolecular FormulaNotable Features
This compoundC10H18N2OContains cyclopropanecarbonyl group; potential bioactivity
5-(N-[cyclopropanecarbonyl]amino)-3-(1-methylpiperidin-4-yl)pyrrolo[3,2-b]pyridineC17H22N4OMore complex structure; different biological targets
1-Cyclopropanecarbonyl-N-methylpiperidin-4-amineC10H18N2OSimilar amine structure; variations in side chains

The uniqueness of this compound lies in its specific structural configuration, which may allow it to interact with biological systems differently compared to other similar compounds.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (−10°C to 0°C) minimize side reactions like over-acylation.
  • Catalyst Use : DMAP (0.1–0.3 eq) enhances acylation rates by 30–50% .
  • Stoichiometry : A 1.2–1.5 molar ratio of acylating agent to amine improves conversion.
Parameter Optimal Range Impact
Acylating agent eq1.2–1.5Higher conversion, needs purification
Reaction temperature−10°C → 0°CReduces dimerization
Catalyst (DMAP)0.1–0.3 eqAccelerates reaction kinetics

Which analytical techniques are critical for confirming the structural identity of this compound?

Answer:

  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ = 198.2) and fragmentation patterns.
  • NMR Spectroscopy :
    • ¹H NMR : Cyclopropane protons appear as multiplets (δ 1.2–1.5 ppm). The methyl group on piperidine resonates at δ 1.0–1.3 ppm.
    • ¹³C NMR : Carbonyl carbon (cyclopropanecarbonyl) shows a signal at δ 170–175 ppm.
  • HPLC-PDA : Validates purity (>95%) and detects impurities from incomplete acylation .
Technique Key Observations Reference Data
ESI-MSm/z 198.2 [M+H]+Matches cyclohexylamine analogs
¹H NMRδ 1.2–1.5 (cyclopropane CH₂)Aligns with cyclopropane motifs

How do stereochemical variations in the piperidine ring affect physicochemical properties?

Answer:
Stereochemistry influences solubility, crystallinity, and biological interactions. For example:

  • Cis vs. Trans Isomers : Cis isomers may exhibit higher solubility due to reduced symmetry.
  • Enantiomers : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to resolve enantiomers. Evidence from related compounds shows that stereochemistry alters NMR splitting patterns (e.g., δ 3.6–4.0 ppm for axial vs. equatorial protons) .

Q. Experimental Design :

  • Chiral Resolution : Test multiple chiral stationary phases.
  • Stability Studies : Monitor racemization under storage conditions (pH, temperature).

How can researchers address discrepancies between experimental and computational NMR data?

Answer:

  • Validation Steps :
    • Repurification : Eliminate residual solvents or byproducts via recrystallization.
    • Stereochemical Confirmation : Compare experimental NOESY/ROESY data with computational models (e.g., DFT-based NMR prediction).
    • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃).

Case Study :
In a related piperidine derivative, discrepancies in methyl proton shifts (δ 1.3 vs. δ 1.1 predicted) were resolved by identifying a minor conformational isomer .

What in silico strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., GPCRs, kinases).
  • QSAR Modeling : Correlate structural features (e.g., logP, topological polar surface area) with activity data from analogs.

Example :
Piperidine derivatives with cyclopropane groups show enhanced blood-brain barrier penetration in QSAR models due to reduced polarity .

What methodologies are recommended for stability studies under stress conditions?

Answer:

  • Forced Degradation :
    • Acidic/Basic Conditions : Incubate at 40°C in 0.1M HCl/NaOH.
    • Oxidative Stress : Use 3% H₂O₂.
  • Analytical Monitoring : Track degradation via HPLC-MS every 24 hours.

Q. Key Metrics :

  • Degradation Kinetics : Calculate rate constants (k) for hydrolysis/oxidation.
  • Identification of Degradants : Use HRMS/MS for structural elucidation .

How can researchers resolve low yields in the final acylation step?

Answer:

  • Troubleshooting Steps :
    • Activation of Amine : Pre-treat with trimethylaluminum to enhance nucleophilicity.
    • Solvent Switch : Use THF instead of DCM for better acyl chloride solubility.
    • Microwave Assistance : Shorten reaction time (10–15 min at 80°C) .
Intervention Yield Improvement
Trimethylaluminum20–30%
Microwave-assisted15–25%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.